PPARγ Binding Affinity: PGB3 Ki >1 mM vs. PGB1 (26.28 μM) vs. PGB2 (77 μM)
In a competitive binding assay using human PPARγ, PGB3 exhibited a Ki value greater than 1 mM, whereas PGB1 and PGB2 demonstrated Ki values of 26.28 ± 8.7 μM and 77 ± 37.7 μM, respectively, in the same assay system [1]. The study screened 29 commercially available prostaglandins for PPARγ binding, identifying PGB1 and PGB2 as moderate-affinity ligands while PGB3 was effectively inactive at the receptor.
| Evidence Dimension | PPARγ binding affinity (Ki) |
|---|---|
| Target Compound Data | >1,000 μM (>1 mM) |
| Comparator Or Baseline | PGB1: 26.28 ± 8.7 μM; PGB2: 77 ± 37.7 μM |
| Quantified Difference | PGB3 affinity is >38-fold lower than PGB1 and >13-fold lower than PGB2 |
| Conditions | Human PPARγ competitive binding assay; 29 prostaglandins screened in same experimental system |
Why This Matters
PGB3 serves as the optimal negative control for PPARγ-mediated activity studies, enabling researchers to attribute observed effects specifically to non-PPARγ pathways without confounding receptor activation from PGB1/PGB2.
- [1] Ferry, G., Bruneau, V., Beauverger, P., et al. Binding of prostaglandins to human PPARγ: Tool assessment and new natural ligands. Eur. J. Pharmacol. 2001, 417(1-2), 77-89. DOI: 10.1016/S0014-2999(01)00905-5. View Source
